molecular formula C26H22N2O B11498797 2-[(4-methylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole

2-[(4-methylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole

Cat. No.: B11498797
M. Wt: 378.5 g/mol
InChI Key: RRKBIMMYWTZPRW-UHFFFAOYSA-N
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Description

2-[(4-METHYLPHENOXY)METHYL]-1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole core, which is substituted with a naphthylmethyl group and a 4-methylphenoxymethyl group. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 2-[(4-METHYLPHENOXY)METHYL]-1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Chemical Reactions Analysis

2-[(4-METHYLPHENOXY)METHYL]-1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(4-METHYLPHENOXY)METHYL]-1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-METHYLPHENOXY)METHYL]-1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-[(4-METHYLPHENOXY)METHYL]-1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:

The uniqueness of 2-[(4-METHYLPHENOXY)METHYL]-1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H22N2O

Molecular Weight

378.5 g/mol

IUPAC Name

2-[(4-methylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)benzimidazole

InChI

InChI=1S/C26H22N2O/c1-19-10-14-23(15-11-19)29-18-26-27-24-8-4-5-9-25(24)28(26)17-20-12-13-21-6-2-3-7-22(21)16-20/h2-16H,17-18H2,1H3

InChI Key

RRKBIMMYWTZPRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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